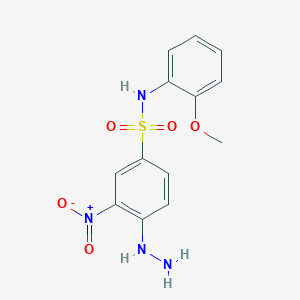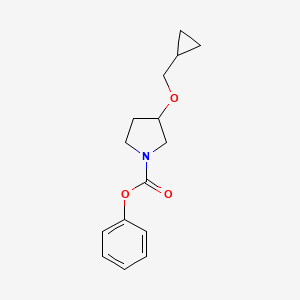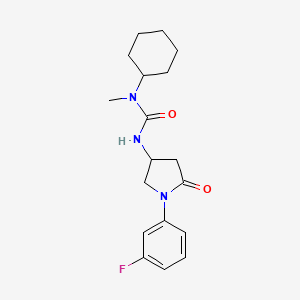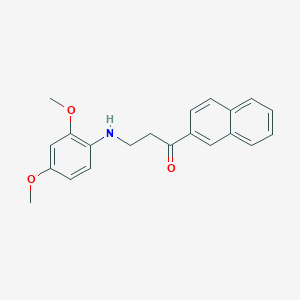
3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, such as “3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine”, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds are of wide interest because of their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is a 3,3-difluoro-2-aminopropane group .科学的研究の応用
1. Antimicrobial Properties:
- A study focused on the strategic synthesis of novel difluoromethylated compounds, including derivatives of 1H-indol, revealed their potential antimicrobial activities. These synthesized compounds demonstrated effectiveness against certain bacteria and fungi, showcasing their potential use in antimicrobial applications (Chundawat et al., 2016).
2. Synthesis Techniques:
- Research on the synthesis of related compounds has led to methods for creating (R)-1-(1H-indol-3-yl) propan-2-amines, demonstrating innovative techniques in the field of organic chemistry (Peng et al., 2013).
- Another study explored the rearrangement of bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, offering a new route to produce various indole derivatives, further expanding the versatility of indole chemistry (Sanchez & Parcell, 1990).
3. Eco-Friendly Synthesis:
- A unique approach utilizing eco-friendly lemon juice as a catalyst was employed for synthesizing 1,3,3-tri(1H-indol-3-yl)propan-1-one, a precursor for various compounds. This highlights the potential for environmentally friendly methods in chemical synthesis (Hassan et al., 2020).
4. Catalyst-Free Synthesis:
- The synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water without the need for catalysts represents a significant advancement, offering cleaner and more sustainable chemical processes (Chen et al., 2014).
5. Fluorination Studies:
- Research into the direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination has opened avenues for the generation of difluorinated indole derivatives (Lim et al., 2012).
6. Advanced Organic Synthesis:
- The study of 3-(o-Trifluoroacetamidoaryl)-1-propargylic esters as intermediates for synthesizing various indole derivatives demonstrates the complexity and innovation in modern organic synthesis (Ambrogio et al., 2009).
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of the compound with its targets could lead to changes in the normal functioning of the target, thereby exerting its biological effect.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect the pathways related to the biological activities mentioned above, leading to downstream effects.
Pharmacokinetics
It is known that the introduction of fluorine atoms into biologically active molecules can enhance metabolic stability, bioavailability, lipophilicity, and membrane permeability, as well as increase binding affinity . These properties could potentially impact the bioavailability of 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine.
Result of Action
Some indole derivatives have shown moderate inhibitory activity against α-glucosidase . This suggests that the compound could potentially have similar effects, depending on its specific targets and mode of action.
特性
IUPAC Name |
3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c12-11(13)8(5-14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,8,11,15H,5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJVFHXUKIVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2448224.png)

![6-Tert-butyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2448228.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2448233.png)


![benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2448236.png)



